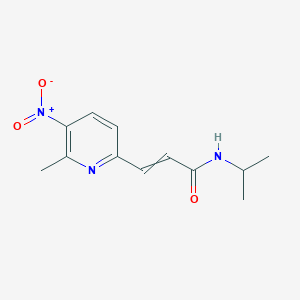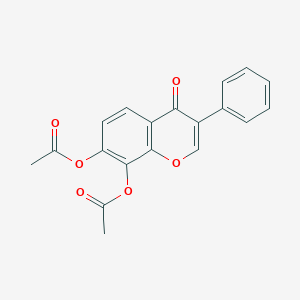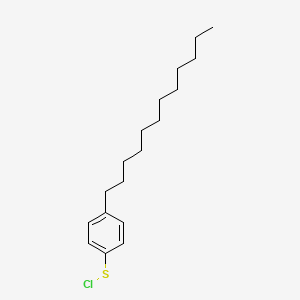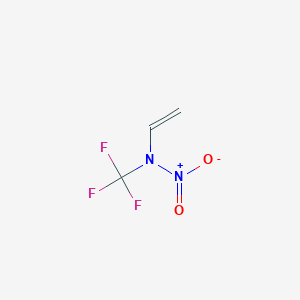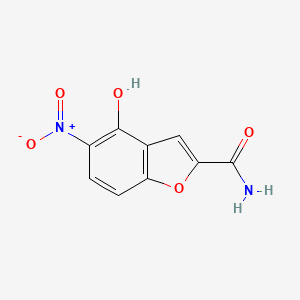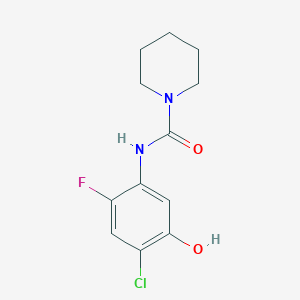
9-Fluoro-9-(2-methylphenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-9-(2-methylphenyl)-9H-fluorene: is a fluorinated organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and materials science. The presence of a fluorine atom and a methylphenyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylphenyl derivatives.
Fluorination: The fluorene core is fluorinated using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Substitution Reaction: The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Fluorination: Large-scale fluorination using continuous flow reactors to ensure uniformity and efficiency.
Catalytic Processes: Use of advanced catalytic systems to enhance the yield and selectivity of the desired product.
Purification: High-performance liquid chromatography (HPLC) or recrystallization techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Fluoro-9-(2-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methylphenyl positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted fluorenes
Aplicaciones Científicas De Investigación
9-Fluoro-9-(2-methylphenyl)-9H-fluorene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene involves its interaction with molecular targets and pathways, which can vary depending on its application. For example:
In Organic Electronics: The compound’s electronic properties, such as its ability to transport charge and emit light, are crucial for its function in OLEDs and photovoltaic cells.
In Biological Systems: The fluorine atom can enhance the compound’s binding affinity to biological targets, making it useful in imaging and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Methyl-9-(2-methylphenyl)fluorene
- 9-Ethyl-9-(2-methylphenyl)fluorene
Comparison
Compared to similar compounds, 9-Fluoro-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more suitable for applications requiring high stability and specific electronic characteristics.
Propiedades
Número CAS |
88172-56-9 |
|---|---|
Fórmula molecular |
C20H15F |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
9-fluoro-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C20H15F/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3 |
Clave InChI |
RCGUOAXLAICETF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


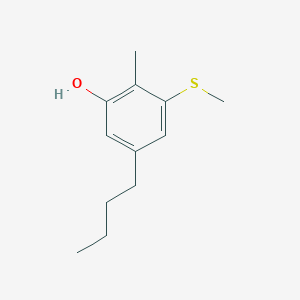
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
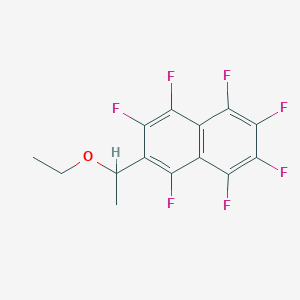
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
